Cas no 2248188-10-3 ((2R)-4-Methoxy-2,3,3-trimethylbutanoic acid)

(2R)-4-Methoxy-2,3,3-trimethylbutanoic acid is a chiral carboxylic acid derivative characterized by its stereospecific (2R) configuration and methoxy-substituted branched alkyl chain. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as a chiral building block or intermediate in the synthesis of enantioselective compounds. The methoxy group enhances solubility in polar solvents, while the sterically hindered trimethyl structure may influence reactivity in selective transformations. Its defined stereochemistry makes it valuable for applications requiring precise control over molecular conformation, such as asymmetric synthesis or ligand design. The compound is typically handled under controlled conditions to preserve its optical purity.
(2R)-4-Methoxy-2,3,3-trimethylbutanoic acid structure
2248188-10-3 structure
Product Name:(2R)-4-Methoxy-2,3,3-trimethylbutanoic acid
CAS No:2248188-10-3
MF:C8H16O3
MW:160.210843086243
CID:5887219
PubChem ID:137940493
Update Time:2025-10-31

(2R)-4-Methoxy-2,3,3-trimethylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid
    • 2248188-10-3
    • EN300-6505622
    • Inchi: 1S/C8H16O3/c1-6(7(9)10)8(2,3)5-11-4/h6H,5H2,1-4H3,(H,9,10)/t6-/m0/s1
    • InChI Key: QJQSPZCATARODF-LURJTMIESA-N
    • SMILES: O(C)CC(C)(C)[C@H](C(=O)O)C

Computed Properties

  • Exact Mass: 160.109944368g/mol
  • Monoisotopic Mass: 160.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 46.5Ų

(2R)-4-Methoxy-2,3,3-trimethylbutanoic acid Pricemore >>

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Additional information on (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid

Comprehensive Overview of (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid (CAS No. 2248188-10-3)

(2R)-4-Methoxy-2,3,3-trimethylbutanoic acid (CAS No. 2248188-10-3) is a chiral carboxylic acid derivative that has garnered significant attention in the fields of organic synthesis, pharmaceutical intermediates, and flavor and fragrance applications. This compound, characterized by its methoxy and trimethyl functional groups, exhibits unique stereochemical properties that make it valuable for asymmetric synthesis and drug development. Researchers and industry professionals are increasingly interested in its potential due to its structural versatility and compatibility with green chemistry principles.

The chiral nature of (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid (CAS No. 2248188-10-3) makes it a critical building block in the synthesis of bioactive molecules. Its enantiomeric purity is particularly important for applications in pharmaceutical formulations, where stereochemistry can significantly influence efficacy and safety. Recent trends in drug discovery highlight the demand for such high-purity intermediates, especially in the development of small-molecule therapeutics targeting metabolic disorders and central nervous system (CNS) diseases.

In addition to its pharmaceutical relevance, (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid (CAS No. 2248188-10-3) is also explored in the flavor and fragrance industry. Its methoxy group contributes to subtle aromatic profiles, making it a candidate for natural product analogs and synthetic flavors. With consumers increasingly favoring clean-label ingredients, this compound aligns with the shift toward sustainable and transparent sourcing in food and cosmetic applications.

From a synthetic chemistry perspective, the compound’s steric hindrance and chiral center present both challenges and opportunities. Advanced techniques such as enzymatic resolution and catalytic asymmetric synthesis are often employed to achieve high yields and purity. These methods resonate with the growing emphasis on cost-effective and environmentally friendly production processes, which are frequently searched topics in academic and industrial research databases.

The stability and solubility properties of (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid (CAS No. 2248188-10-3) further broaden its utility. Studies have investigated its behavior in various solvent systems, which is crucial for formulation scientists working on drug delivery systems. Keywords like "chiral acid solubility" and "methoxy compound stability" are commonly queried in scientific literature, reflecting the compound’s relevance in material science and process optimization.

As the demand for specialty chemicals grows, (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid (CAS No. 2248188-10-3) stands out as a versatile candidate. Its applications span agrochemicals, cosmeceuticals, and advanced materials, aligning with global trends toward multifunctional additives. Searches for "high-value chiral compounds" and "sustainable chemical synthesis" underscore the intersection of innovation and environmental responsibility driving interest in this molecule.

In summary, (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid (CAS No. 2248188-10-3) exemplifies the convergence of scientific advancement and industrial applicability. Its role in drug development, flavor chemistry, and green synthesis positions it as a compound of enduring significance. For researchers and manufacturers alike, understanding its properties and potential is key to unlocking next-generation solutions in chemistry and beyond.

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